![molecular formula C10H8F4O3 B1401353 3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid CAS No. 1261828-37-8](/img/structure/B1401353.png)

3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid

Vue d'ensemble

Description

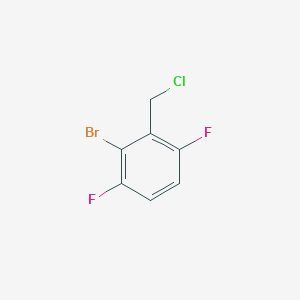

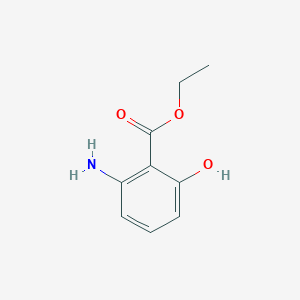

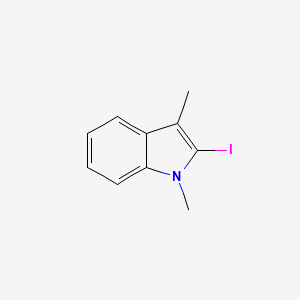

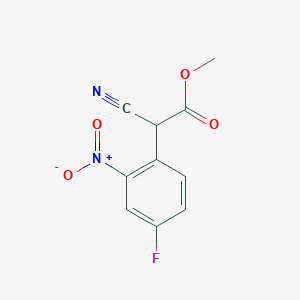

“3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid” is an organic compound with the CAS Number: 1261828-37-8 . It has a molecular weight of 252.17 . The IUPAC name for this compound is 3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F4O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h3-5H,1-2H2,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . The compound is shipped at ambient temperature .Applications De Recherche Scientifique

Pharmaceuticals and Medicinal Chemistry

The trifluoromethoxy group has been used in the design and synthesis of novel fluorinated compounds comprising of chalcones . These compounds were evaluated for their antibacterial and antifungal activity .

Method of Application

The compounds were synthesized and characterized by spectroscopic techniques . They were then evaluated for their antimicrobial activity against four pathogenic Gram-positive and Gram-negative bacterial and fungal strains .

Results

The compounds with the trifluoromethoxy group were more effective than those with the trifluoromethyl group . Among the 20 fluorinated chalcones, compound A3/B3 bearing an indole ring attached to the olefinic carbon proved to possess the most antimicrobial activity compared to the standard drugs without showing cytotoxicity on human normal liver cell line (L02) .

Method of Application

Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Results

This review mainly focuses on the recent advances in new trifluoromethoxylation reagents and their usage .

Drug Development

The trifluoromethyl group is found in many FDA-approved drugs . It’s used to increase the stability and lipophilicity of the drugs .

Method of Application

The trifluoromethoxy group is incorporated into potential drug molecules during their synthesis .

Results

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethoxy group as one of the pharmacophores .

Agrochemical Research

The trifluoromethoxy group is becoming more and more important in agrochemical research .

Method of Application

The trifluoromethoxy group is incorporated into agrochemicals during their synthesis .

Results

The trifluoromethoxy group has been found to enhance the properties of agrochemicals .

Synthesis of Biologically Active Compounds

Trifluoromethoxyphenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds .

Method of Application

This compound is used in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .

Results

These biologically active compounds have potential therapeutic applications in various diseases and disorders .

Material Science

The trifluoromethoxy group is also used in material science. For example, 3-Fluoro-5-(trifluoromethoxy)cinnamic acid is a compound used in material science .

Method of Application

The specific methods of application in material science can vary widely depending on the specific material and its intended use .

Results

The results of these applications can also vary widely, but in general, the trifluoromethoxy group can enhance the properties of the materials in which it is incorporated .

Propriétés

IUPAC Name |

3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h3-5H,1-2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUSROHJYYUZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

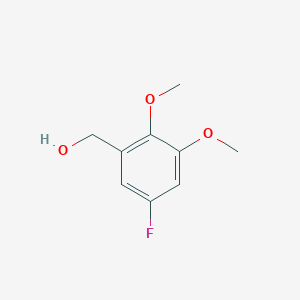

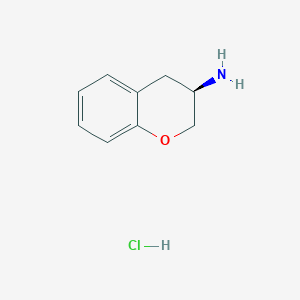

![(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1401272.png)